Cas no 1807270-73-0 (5-Chloromethyl-2-cyano-3-fluorophenylacetic acid)

5-Chloromethyl-2-cyano-3-fluorophenylacetic acid 化学的及び物理的性質
名前と識別子
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- 5-Chloromethyl-2-cyano-3-fluorophenylacetic acid
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- インチ: 1S/C10H7ClFNO2/c11-4-6-1-7(3-10(14)15)8(5-13)9(12)2-6/h1-2H,3-4H2,(H,14,15)
- InChIKey: XMDYNZDHIWSAQQ-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(=C(C#N)C(CC(=O)O)=C1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 61.1
5-Chloromethyl-2-cyano-3-fluorophenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013011354-500mg |
5-Chloromethyl-2-cyano-3-fluorophenylacetic acid |
1807270-73-0 | 97% | 500mg |
806.85 USD | 2021-06-25 | |
Alichem | A013011354-250mg |
5-Chloromethyl-2-cyano-3-fluorophenylacetic acid |
1807270-73-0 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
Alichem | A013011354-1g |
5-Chloromethyl-2-cyano-3-fluorophenylacetic acid |
1807270-73-0 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
5-Chloromethyl-2-cyano-3-fluorophenylacetic acid 関連文献
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
5-Chloromethyl-2-cyano-3-fluorophenylacetic acidに関する追加情報
5-Chloromethyl-2-cyano-3-fluorophenylacetic Acid (CAS No. 1807270-73-0)
5-Chloromethyl-2-cyano-3-fluorophenylacetic acid, with the CAS registry number 1807270-73-0, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a chloromethyl group, a cyano group, and a fluorine atom on a phenyl ring, attached to an acetic acid moiety. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.
The molecular formula of 5-chloromethyl-2-cyano-3-fluorophenylacetic acid is C9H6ClFNO2, with a molecular weight of approximately 214.64 g/mol. Its structure consists of a benzene ring substituted at positions 2, 3, and 5 with cyano (-CN), fluorine (-F), and chloromethyl (-CH2Cl) groups, respectively. The acetic acid group (-CH2COOH) is attached at position 1 of the benzene ring. This arrangement of substituents creates a highly functionalized molecule with potential for diverse interactions in chemical reactions and biological systems.
The synthesis of 5-chloromethyl-2-cyano-3-fluorophenylacetic acid involves multi-step organic synthesis techniques, including nucleophilic substitution, electrophilic substitution, and oxidation reactions. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
In terms of physical properties, this compound is typically a white crystalline solid with a melting point around 158°C and a boiling point above 300°C under standard conditions. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various laboratory applications, including chromatography and spectroscopy analyses.
The chemical reactivity of 5-chloromethyl-2-cyano-3-fluorophenylacetic acid is largely influenced by its functional groups. The cyano group acts as an electron-withdrawing substituent, enhancing the acidity of the acetic acid moiety and making it more susceptible to nucleophilic attack. The chloromethyl group introduces additional reactivity through its electrophilic carbon center, which can participate in alkylation reactions or serve as a leaving group under specific conditions.
Recent studies have highlighted the potential of this compound in drug discovery programs targeting various diseases such as cancer and neurodegenerative disorders. Its ability to modulate specific protein interactions or enzyme activities makes it an attractive candidate for lead optimization campaigns. For instance, researchers have demonstrated that derivatives of this compound can inhibit the activity of certain kinases involved in cell signaling pathways associated with cancer progression.
In addition to its pharmaceutical applications, 5-chloromethyl-2-cyano-3-fluorophenylacetic acid has found utility in materials science as a precursor for advanced polymers and coatings. Its functional groups allow for easy incorporation into polymer backbones or cross-linking networks, resulting in materials with enhanced mechanical strength and thermal stability.
The environmental impact of this compound has also been a topic of recent research interest. Studies have shown that under aerobic conditions, it undergoes biodegradation through microbial action, reducing its persistence in aquatic ecosystems. However, further investigations are required to fully understand its long-term environmental fate and potential risks to aquatic life.
In conclusion, 5-chloromethyl-2-cyano-3-fluorophenylacetic acid (CAS No. 1807270-73-0) stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure provides opportunities for innovative research and development while raising important questions about its safety and environmental compatibility.
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